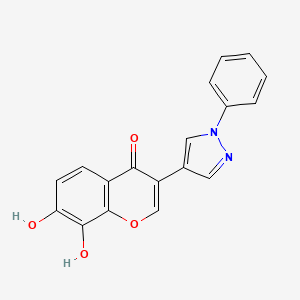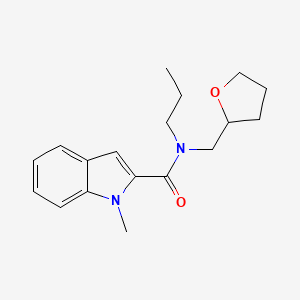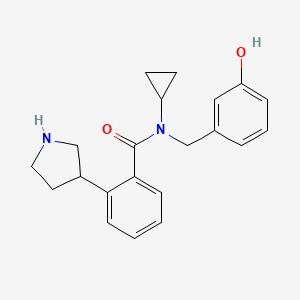![molecular formula C20H15NO B5377935 phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone](/img/structure/B5377935.png)
phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl{4-[2-(2-pyridinyl)vinyl]phenyl}methanone, commonly known as P2VP, is a chemical compound that has gained significant attention in the field of scientific research. P2VP is a member of the stilbene family and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of P2VP is dependent on its application. In the case of metal ion detection, P2VP binds with the metal ion through coordination bonds, resulting in a change in its fluorescence properties. In the case of PDT, P2VP absorbs light energy and generates ROS through a type II photochemical reaction, resulting in the selective killing of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P2VP are dependent on its application. In the case of metal ion detection, P2VP has no known biochemical or physiological effects. In the case of PDT, P2VP has been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of P2VP is its high selectivity for metal ions, making it a potential candidate for the development of sensors for metal ion detection. Another advantage is its high singlet oxygen quantum yield, making it a potential candidate for use as a photosensitizer in PDT.
One of the limitations of P2VP is its relatively low stability under certain conditions, such as exposure to light and air. This can result in a decrease in its fluorescence properties and photodynamic activity. Another limitation is its relatively low solubility in water, which can limit its application in biological systems.
Zukünftige Richtungen
There are several future directions for the research and development of P2VP. One area of interest is the development of P2VP-based sensors for the detection of metal ions in biological samples. Another area of interest is the optimization of P2VP as a photosensitizer for use in PDT. Additionally, the development of P2VP derivatives with improved stability and solubility properties is an area of ongoing research.
Synthesemethoden
The synthesis of P2VP involves the reaction between 2-pyridinecarboxaldehyde and 4-bromostilbene in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of P2VP. The purity and yield of P2VP can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
P2VP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescence probe for the detection of metal ions. P2VP has been shown to selectively bind with metal ions such as Cu2+, Zn2+, and Hg2+, resulting in a change in its fluorescence properties. This property of P2VP has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Another area of research is the use of P2VP as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to generate reactive oxygen species (ROS) that can selectively kill cancer cells. P2VP has been shown to have potential as a photosensitizer due to its high singlet oxygen quantum yield and good biocompatibility.
Eigenschaften
IUPAC Name |
phenyl-[4-[(E)-2-pyridin-2-ylethenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-20(17-6-2-1-3-7-17)18-12-9-16(10-13-18)11-14-19-8-4-5-15-21-19/h1-15H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNHNPHGVVHLV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)/C=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)

![2-amino-3-(aminocarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5377898.png)
![3-(methoxymethyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5377905.png)
![methyl 3-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5377915.png)

![3'-ethyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5377922.png)

![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5377928.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377934.png)
![(2R*,3S*,6R*)-5-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377942.png)

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)